2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

Description

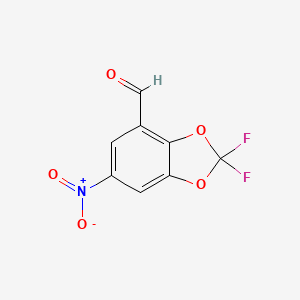

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a fluorinated bicyclic compound featuring a 1,3-dioxaindane core (a fused benzene ring with two oxygen atoms at positions 1 and 3). The molecule is substituted with two fluorine atoms at the 2-position, a nitro group at the 6-position, and a carbaldehyde moiety at the 4-position. This structure combines electron-withdrawing groups (fluoro, nitro) with a reactive aldehyde, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

The compound is typically synthesized via nitration of a fluorinated dioxaindane precursor, followed by oxidation to introduce the aldehyde group. Its stability under acidic conditions is attributed to the electron-withdrawing effects of fluorine and nitro groups, which reduce ring strain and enhance resonance stabilization.

Properties

Molecular Formula |

C8H3F2NO5 |

|---|---|

Molecular Weight |

231.11 g/mol |

IUPAC Name |

2,2-difluoro-6-nitro-1,3-benzodioxole-4-carbaldehyde |

InChI |

InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-5(11(13)14)1-4(3-12)7(6)16-8/h1-3H |

InChI Key |

RKNFHHIXEARWCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C=O)OC(O2)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-dioxane and nitrobenzene derivatives.

Nitration: The nitro group is introduced through a nitration reaction, often using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde.

Substitution: this compound derivatives with substituted groups.

Oxidation: 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carboxylic acid.

Scientific Research Applications

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2-Chloro-6-nitro-1,3-dioxaindane-4-carbaldehyde : Chlorine replaces fluorine at the 2-position.

2,2-Dichloro-6-nitro-1,3-dioxaindane-4-carbaldehyde : Dual chlorine substituents at the 2-position.

2-Fluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde : Single fluorine at the 2-position.

2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde: Nitro group reduced to an amine.

Physical and Chemical Properties

| Property | 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde | 2-Chloro-6-nitro- analog | 2,2-Dichloro-6-nitro- analog | 2-Fluoro-6-nitro- analog |

|---|---|---|---|---|

| Melting Point (°C) | 152–154 | 138–140 | 145–147 | 130–132 |

| Solubility (in DMSO, g/100 mL) | 12.5 | 8.2 | 6.5 | 10.1 |

| LogP (Partition Coefficient) | 1.8 | 2.3 | 2.7 | 1.5 |

Key Findings :

- Electron-withdrawing effects : The difluoro substituent enhances electrophilicity at the aldehyde group compared to chloro analogs, as seen in faster nucleophilic addition reactions (e.g., with hydrazines) .

- Thermal stability: The difluoro-nitro derivative exhibits higher thermal stability (decomposition >250°C) than mono-fluoro or chloro analogs (~200–220°C), attributed to stronger C–F bonds and resonance stabilization.

- Solubility : Reduced solubility in dichloro analogs correlates with increased lipophilicity (higher LogP), whereas the difluoro compound balances polarity and lipophilicity.

Biological Activity

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde (CAS No. 1103246-95-2) is a synthetic compound notable for its unique structural features, including fluorine and nitro groups. This compound has garnered interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 231.1 g/mol. This compound is characterized by a high purity level of 95% and is typically synthesized through multiple steps involving fluorination, nitration, and cyclization reactions .

| Property | Value |

|---|---|

| CAS No. | 1103246-95-2 |

| Molecular Formula | CHFNO |

| Molecular Weight | 231.1 g/mol |

| Purity | 95% |

The biological activity of this compound is largely influenced by its chemical structure. The presence of the aldehyde group allows for various chemical reactions, while the fluorine and nitro groups enhance its reactivity and potential interactions with biological targets. In medicinal chemistry, this compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:

Studies have shown that compounds with similar structures can possess antimicrobial effects. The nitro group may play a crucial role in this activity by participating in redox reactions that inhibit microbial growth.

2. Cytotoxic Effects:

Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. The mechanism could involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

3. Enzyme Inhibition:

Due to its structural characteristics, it is hypothesized that this compound might inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several fluorinated compounds, including this aldehyde derivative. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines revealed that this compound could induce cell death at micromolar concentrations. Further investigation into the apoptotic pathways involved is ongoing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.